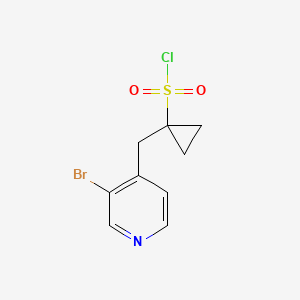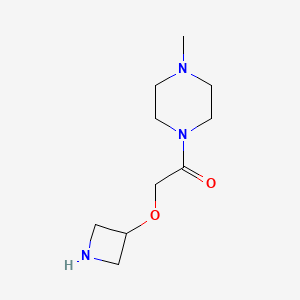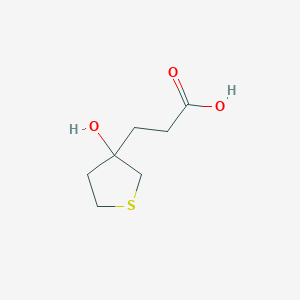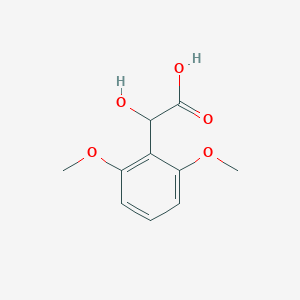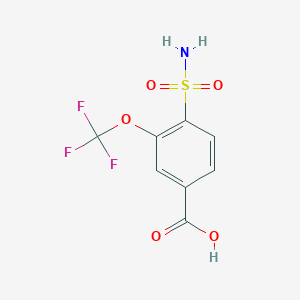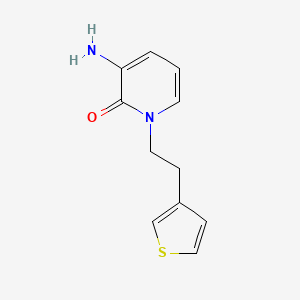
3-(1h-Pyrrol-3-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrrol-3-yl)acrylaldehyde is an organic compound that features a pyrrole ring substituted with an acrylaldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-3-yl)acrylaldehyde typically involves the reaction of pyrrole with acrylonitrile, followed by cyclization in the presence of a Lewis acid to form the key intermediate. This intermediate is then subjected to various reaction conditions to introduce the acrylaldehyde group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
3-(1H-Pyrrol-3-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
3-(1H-Pyrrol-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
作用机制
The mechanism of action of 3-(1H-pyrrol-3-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The pyrrole ring can also interact with biological receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-(1H-Pyrrol-2-yl)acrylaldehyde
- 3-(1H-Pyrrol-1-yl)propanenitrile
- 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
Uniqueness
3-(1H-Pyrrol-3-yl)acrylaldehyde is unique due to the specific positioning of the acrylaldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
(E)-3-(1H-pyrrol-3-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NO/c9-5-1-2-7-3-4-8-6-7/h1-6,8H/b2-1+ |
InChI 键 |
LPOWGPQPUMCMSC-OWOJBTEDSA-N |
手性 SMILES |
C1=CNC=C1/C=C/C=O |
规范 SMILES |
C1=CNC=C1C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


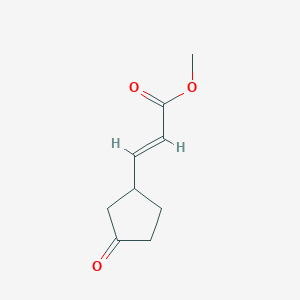
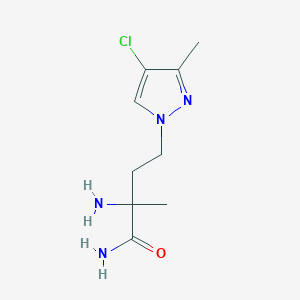
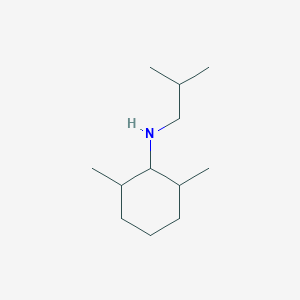
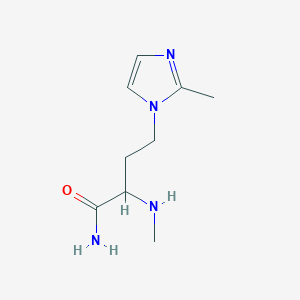
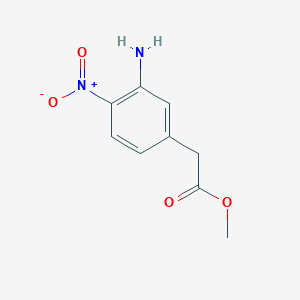


![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
